2-(benzylsulfanyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]acetamide
Description
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Properties
IUPAC Name |
2-benzylsulfanyl-N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3OS2/c1-15-10-16(2)23(22-15)19(18-8-9-25-13-18)11-21-20(24)14-26-12-17-6-4-3-5-7-17/h3-10,13,19H,11-12,14H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSLUTVKYOECCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)CSCC2=CC=CC=C2)C3=CSC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(benzylsulfanyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure incorporates a benzylsulfanyl group, a pyrazole ring, and a thiophene moiety, suggesting diverse pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 369.48 g/mol. The presence of sulfur and nitrogen heterocycles in its structure enhances its reactivity and biological activity.
The mechanism of action for this compound likely involves:
- Interaction with Enzymes : The benzylsulfanyl group may interact with thiol groups in proteins, modifying their function.
- Receptor Binding : The pyrazole and thiophene rings are believed to interact with various receptors or enzymes, influencing their activity and leading to biological effects.
These interactions suggest potential therapeutic applications in areas such as neurology and anti-inflammatory treatments.
Antimicrobial Properties
Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. For instance:
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| Benzimidazole-Pyrazole Derivative | Antibacterial against Bacillus subtilis | 3.125 |
| Benzimidazole-Pyrazole Derivative | Antifungal against Candida albicans | >100 |
Studies have shown that derivatives related to this compound possess antibacterial properties comparable to standard antibiotics like chloramphenicol .
Antitumor Activity
The compound's potential as an anticancer agent has been explored through various studies. For example:
- In vitro studies demonstrated that pyrazole derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Pyrazole Derivative A | MCF-7 | 10 |
| Pyrazole Derivative B | A549 | 15 |
The presence of the pyrazole ring is crucial for its anticancer activity due to its ability to interfere with cellular signaling pathways involved in tumor growth .
Anti-inflammatory Effects
Compounds containing pyrazole and thiophene moieties have been reported to exhibit anti-inflammatory properties. Mechanistic studies suggest that these compounds may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
Case Studies
Several studies have focused on the biological activity of compounds structurally related to this compound:
- Study on Pyrazole Derivatives : A series of pyrazole derivatives were synthesized and tested for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated significant antibacterial effects, especially against Staphylococcus aureus and Escherichia coli .
- Anticancer Evaluation : A study evaluated the cytotoxic effects of various pyrazole derivatives on human cancer cell lines. The findings revealed that certain derivatives exhibited potent anticancer activity through apoptosis induction .
- Anti-inflammatory Assessment : Research highlighted the anti-inflammatory potential of thiophene-containing compounds, demonstrating their effectiveness in reducing edema in animal models .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 2-(benzylsulfanyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]acetamide exhibit significant antimicrobial properties. For instance, derivatives with similar structures have been evaluated for their effectiveness against various bacterial strains and fungi. The presence of the benzylsulfanyl group may enhance membrane permeability, allowing for better interaction with microbial targets .
Anti-inflammatory Potential
Molecular docking studies have suggested that this compound could act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. In silico evaluations indicate that optimizing the structure could lead to enhanced anti-inflammatory activity, making it a candidate for treating conditions like arthritis or asthma .
Anticancer Properties
The anticancer potential of similar acetamide derivatives has been explored, with findings suggesting that they can inhibit cancer cell proliferation through various mechanisms. These mechanisms may include inducing apoptosis or inhibiting specific signaling pathways associated with tumor growth . Further research is necessary to evaluate the specific anticancer effects of this compound.
Case Studies
Several studies have documented the synthesis and biological evaluation of compounds related to this compound:
- Antimicrobial Evaluation : A study synthesized related acetamides and evaluated their antimicrobial activity against Mycobacterium tuberculosis and other pathogens, demonstrating promising results .
- Anti-inflammatory Assessment : In silico docking studies were conducted to assess the binding affinity of structurally similar compounds to 5-lipoxygenase, indicating potential therapeutic applications in treating inflammatory diseases .
Preparation Methods
Synthesis of 3,5-Dimethyl-1H-Pyrazole
The pyrazole ring is synthesized via cyclocondensation of hydrazine derivatives with 1,3-diketones. A typical protocol involves:
Reaction:
$$
\text{Hydrazine hydrate} + \text{Pentane-2,4-dione} \xrightarrow{\text{EtOH, reflux}} \text{3,5-Dimethyl-1H-pyrazole}
$$
Conditions:
- Solvent: Ethanol
- Temperature: 80°C
- Yield: 85–92%
Functionalization with Thiophen-3-yl Group
The thiophene moiety is introduced via Ullmann coupling or nucleophilic substitution. Patent data reveals palladium-catalyzed cross-coupling as the most efficient method:
Reaction:
$$
\text{3,5-Dimethyl-1H-pyrazole} + \text{3-Bromothiophene} \xrightarrow{\text{Pd(OAc)₂, Xantphos, K₂CO₃}} \text{1-(Thiophen-3-yl)-3,5-dimethyl-1H-pyrazole}
$$
Optimized Parameters:
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Ligand | Xantphos (10 mol%) |
| Base | K₂CO₃ |
| Solvent | DMF |
| Temperature | 110°C |
| Yield | 78% |
Optimization of Critical Reaction Parameters
Catalytic Systems for Coupling Reactions
Comparative studies of palladium catalysts demonstrate superior performance of Pd(OAc)₂/Xantphos over Buchwald-Hartwig systems for thiophene coupling (Table 1).
Table 1: Catalyst Screening for Thiophene Coupling
| Catalyst | Ligand | Yield (%) |
|---|---|---|
| Pd(OAc)₂ | Xantphos | 78 |
| Pd(dba)₂ | BINAP | 62 |
| PdCl₂(PPh₃)₂ | PPh₃ | 45 |
Solvent Effects in Acylation
Polar aprotic solvents (e.g., DMF, DMSO) improve amine solubility but risk side reactions. Dichloromethane balances reactivity and selectivity (Figure 1).
Analytical Characterization
The final product is validated using:
- ¹H NMR (CDCl₃): δ 7.45 (s, 1H, thiophene), 6.85 (s, 1H, pyrazole), 4.20 (q, 2H, CH₂).
- HPLC-MS : m/z 413.2 [M+H]⁺.
Challenges and Mitigation Strategies
Low Yields in Coupling Steps
Issue: Incomplete conversion due to catalyst deactivation.
Solution: Use of anhydrous solvents and inert atmosphere improves yields by 15–20%.
Purification Difficulties
Issue: Co-elution of byproducts in column chromatography.
Solution: Gradient elution (hexane:EtOAc 8:2 → 6:4) achieves >95% purity.
Q & A
Basic: What are the standard synthetic routes for this compound, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with nucleophilic substitution or coupling reactions. For example:
- Step 1: Formation of the benzylsulfanyl moiety via thioether linkage using reagents like benzyl mercaptan under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2: Introduction of the pyrazole-thiophene-ethyl backbone through alkylation or condensation reactions. Ethanol or dichloromethane is often used as a solvent, with reflux times optimized (4–6 hours) to improve yield .
- Step 3: Final amide coupling using carbodiimide-based coupling agents (e.g., EDC·HCl) to link the acetamide group to the intermediate .
Optimization Strategies:
- Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol minimizes side reactions .
- Catalysts: Triethylamine or DMAP accelerates amide bond formation .
- Monitoring: TLC (chloroform:methanol 7:3) confirms reaction progress .
Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm structural integrity, with key signals for thiophene (δ 6.8–7.5 ppm), pyrazole (δ 2.2–2.5 ppm for CH₃), and acetamide (δ 2.1–2.3 ppm for CH₃CO) .
- Mass Spectrometry (MS): High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ at m/z 428.14) .
- Infrared (IR) Spectroscopy: Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm amide functionality .
- X-ray Crystallography: Resolves stereochemistry and hydrogen-bonding patterns (e.g., R₂²(10) dimeric motifs) .
Advanced: How can researchers resolve contradictions in spectroscopic data for novel derivatives?
Methodological Answer:
Contradictions often arise from polymorphism or solvent-dependent conformational changes. Strategies include:
- Cross-Validation: Compare NMR data with computational predictions (DFT calculations) .
- Crystallographic Analysis: Resolve ambiguous NOE signals by determining single-crystal structures .
- Statistical Reproducibility: Replicate synthesis and characterization under controlled conditions (e.g., fixed temperature/pH) .
Example: A 2023 study resolved conflicting ¹H NMR signals for a thiophene derivative by isolating crystals and confirming anti-periplanar conformers via X-ray diffraction .
Advanced: What experimental design strategies minimize variability in biological activity assessments?
Methodological Answer:
- Randomized Block Designs: Assign treatments (e.g., compound concentrations) randomly within blocks to control environmental variability .
- Dose-Response Curves: Use ≥3 biological replicates per dose to quantify EC₅₀/IC₅₀ values .
- Positive/Negative Controls: Include reference compounds (e.g., cisplatin for cytotoxicity assays) to validate assay sensitivity .
Case Study: A 2025 study on antifungal activity employed a split-plot design with four replicates, reducing inter-assay variability by 30% .
Advanced: How does molecular conformation impact biological target interactions?
Methodological Answer:
- Hydrogen Bonding: The acetamide N-H group forms critical H-bonds with enzyme active sites (e.g., kinase ATP-binding pockets) .
- Steric Effects: Bulky substituents (e.g., benzylsulfanyl) restrict rotation, stabilizing ligand-receptor complexes .
- Solvent-Accessible Surface Area (SASA): Molecular dynamics simulations predict regions prone to solvent exposure, influencing binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
